Potassium thiocyanate-14C

Description

Significance of Carbon-14 (B1195169) Isotopic Labeling in Chemical and Biochemical Research

Carbon-14 is a preferred radioisotope for labeling in a vast array of scientific studies for several key reasons. nih.govinchem.org Its long half-life of approximately 5,730 years ensures that the radioactivity does not significantly decay over the course of most experiments, eliminating the need for decay correction in short-term studies and making it suitable for long-term investigations. nih.govresearchgate.net Crucially, because ¹⁴C is an isotope of carbon, its chemical properties are nearly identical to the stable, naturally abundant ¹²C isotope. researchgate.netsemanticscholar.org This means that a ¹⁴C-labeled molecule behaves almost exactly like its unlabeled counterpart within a biological or chemical system. epa.gov

This characteristic is paramount in tracer studies, as it allows researchers to track the fate of a molecule without altering the natural course of the process being studied. nih.gov In pharmaceutical development, ¹⁴C labeling is a gold-standard technology for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. researchgate.netresearchgate.netepa.gov These studies provide quantitative data on a drug's metabolic fate, which is a critical component for regulatory approval. researchgate.net Furthermore, the ability to choose the exact position of the ¹⁴C label within a molecule provides a high degree of precision in tracking complex metabolic pathways and reaction mechanisms. inchem.orgnih.gov

Overview of Thiocyanate (B1210189) as a Compound of Research Interest

The thiocyanate anion (SCN⁻) is a pseudohalide of significant interest in both chemistry and biology. sci-hub.sepubcompare.ai In chemical synthesis, thiocyanate compounds are valuable intermediates used to produce a range of products, including dyes and pesticides. smolecule.comwur.nlacs.org The process of thiocyanation, which introduces the SCN group into organic molecules, is a notable chemical conversion due to the wide applicability of the resulting compounds. hamptonresearch.comkcl.ac.uk

In biological systems, thiocyanate plays several important roles. It is a key component of the innate immune system, where peroxidases like lactoperoxidase and myeloperoxidase use it to generate the antimicrobial compound hypothiocyanous acid (HOSCN). nih.govwikipedia.orgsrce.hr This system is active in human saliva and airways, helping to control microbial populations. wikipedia.orgsrce.hr Thiocyanate is also involved in the detoxification of cyanide; the enzyme rhodanese catalyzes the conversion of toxic cyanide to the less toxic thiocyanate, which can then be excreted. sci-hub.sepubcompare.ai Furthermore, thiocyanate is known to be a competitive inhibitor of the thyroid sodium-iodide symporter, a property that makes it a subject of study in endocrinology and thyroid function. sci-hub.sepubcompare.ai

Role of Potassium Thiocyanate-14C as a Specialized Radiotracer

Potassium thiocyanate-¹⁴C serves as a powerful tool to investigate the specific pathways and transformations of the thiocyanate ion. By introducing a ¹⁴C label, researchers can precisely track the carbon backbone of the thiocyanate anion through complex biological and environmental systems. smolecule.com This allows for the direct investigation of its uptake, metabolism, and excretion.

Academic research has employed Potassium Thiocyanate-¹⁴C and other ¹⁴C-labeled thiocyanate sources in a variety of fields:

Biosynthesis Studies: In marine biology, [¹⁴C]thiocyanate was used to probe the biosynthetic pathways of complex terpenes in sponges. These studies demonstrated that thiocyanate serves as a precursor for the isocyanide and isothiocyanate functional groups found in these marine natural products. researchgate.net

Pharmacokinetic Analysis: In pharmaceutical research, potassium [¹⁴C]thiocyanate has been used as a radiolabeled starting material for the synthesis of more complex molecules. For example, it was the precursor for creating a ¹⁴C-labeled thiosemicarbazide (B42300) derivative, enabling detailed pharmacokinetic and metabolism studies of that compound in experimental animals. researchgate.net Similarly, [¹⁴C]-riluzole, synthesized from [¹⁴C]-potassium thiocyanate, was used to study the drug's distribution in the brain following different administration routes. kcl.ac.uk

Environmental Fate and Degradation: The environmental breakdown of industrial chemicals and pesticides containing the thiocyanate moiety has been examined using ¹⁴C labeling. In a study of methylene (B1212753) bis(thiocyanate), the ¹⁴C-labeled version was used to track its degradation under various conditions, revealing that it slowly photodegrades and readily hydrolyzes in basic conditions to form formaldehyde (B43269) and thiocyanate ions. epa.gov

Animal Physiology: In crustacean physiology, [¹⁴C]thiocyanate was used as an extracellular fluid marker in the blue crab (Callinectes sapidus). Researchers tracked its movement from the hemolymph (blood) into the fluid surrounding the olfactory sensilla, helping to understand how these animals maintain olfactory function when moving between saltwater and freshwater environments. biologists.com

Scope and Focus of Academic Inquiry into this compound Applications

The academic inquiry into the applications of Potassium Thiocyanate-¹⁴C is sharply focused on elucidating the precise role and fate of the thiocyanate moiety in specific systems. The primary goal is not to study the potassium ion, but to use the compound as a vehicle to deliver the ¹⁴C-labeled thiocyanate anion as a tracer.

The scope of research is defined by questions that can be answered through metabolic tracing:

Metabolic Mapping: What are the metabolic products of thiocyanate in a given organism? Is it incorporated into larger molecules or broken down? Studies in marine sponges have successfully used ¹⁴C-thiocyanate to answer such questions about natural product biosynthesis. researchgate.net

Precursor-Product Relationships: Is thiocyanate a direct precursor to other functional groups? Research has confirmed its role as a precursor to isothiocyanates and isocyanides in certain organisms. researchgate.net

Distribution and Localization: Where does thiocyanate accumulate in a biological system? Investigations into drug distribution have used molecules synthesized from [¹⁴C]potassium thiocyanate to quantify their presence in specific tissues like the brain. kcl.ac.uk

Environmental Persistence and Transformation: How does a thiocyanate-containing pollutant degrade in the environment? Using the ¹⁴C label allows for the identification of breakdown products and the rate of degradation, as seen in studies of methylene bis(thiocyanate). epa.gov

In essence, the focus is on using the immutable signal of the Carbon-14 atom to follow the thiocyanate ion's journey, providing definitive, quantitative evidence of its chemical and biological transformations.

Research Findings Using ¹⁴C-Labeled Thiocyanate

The following tables summarize key findings from academic studies that utilized Potassium Thiocyanate-¹⁴C or other direct ¹⁴C-thiocyanate precursors as a radiotracer.

Table 1: Physical and Chemical Properties of Potassium Thiocyanate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | KSCN | wikipedia.org |

| Molar Mass | 97.181 g/mol | wikipedia.org |

| Appearance | Colorless deliquescent crystals | wikipedia.org |

| Melting Point | 173.2 °C (343.8 °F; 446.3 K) | wikipedia.org |

| Boiling Point | 500 °C (932 °F; 773 K) (decomposes) | wikipedia.org |

| Solubility in water | 217 g/100 mL at 20 °C | wikipedia.org |

| ¹⁴C Half-Life | ~5,730 years | researchgate.net |

Table 2: Summary of Academic Research Applications of ¹⁴C-Thiocyanate

| Research Area | Organism/System | Research Question | Key Finding | Reference(s) |

|---|---|---|---|---|

| Marine Biosynthesis | Marine Sponges (Stylotella aurantium, Axinyssa n. sp.) | Is thiocyanate a precursor to isocyanide and isothiocyanate terpenes? | Incubation with [¹⁴C]thiocyanate resulted in radioactive terpene products, confirming it as a specific precursor in the biosynthetic pathway. | researchgate.net |

| Pharmacokinetics | Experimental Animals (Rats, Mice) | What is the metabolic fate of a ¹⁴C-labeled thiosemicarbazide drug? | Potassium [¹⁴C]thiocyanate was used as the starting material to synthesize the labeled drug for metabolism and pharmacokinetic studies. | researchgate.net |

| Drug Distribution | Mice | How does riluzole (B1680632) distribute to the brain after intranasal vs. oral administration? | [¹⁴C]-Riluzole, synthesized from [¹⁴C]-potassium thiocyanate, was used to quantify drug concentration in the brain and other organs. | kcl.ac.uk |

| Environmental Fate | Soil/Aqueous Solution | What are the degradation products of the pesticide methylene bis(thiocyanate)? | Using the ¹⁴C-labeled pesticide showed it hydrolyzes into formaldehyde and thiocyanate ions under basic conditions. | epa.gov |

| Animal Physiology | Blue Crab (Callinectes sapidus) | How do ions move between hemolymph and olfactory sensilla fluid? | [¹⁴C]thiocyanate was used as a tracer to measure the flux of extracellular fluid, revealing a "leakiness" that helps maintain the sensory environment at low salinity. | biologists.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

CKNS |

|---|---|

Molecular Weight |

99.18 g/mol |

IUPAC Name |

potassium;azanylidyne(114C)methanethiolate |

InChI |

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+2; |

InChI Key |

ZNNZYHKDIALBAK-DEQYMQKBSA-M |

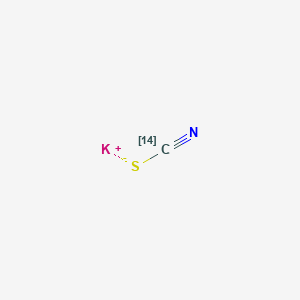

Isomeric SMILES |

[14C](#N)[S-].[K+] |

Canonical SMILES |

C(#N)[S-].[K+] |

Origin of Product |

United States |

Radiosynthesis and Isotopic Labeling Methodologies of Potassium Thiocyanate 14c

Strategies for Incorporation of Carbon-14 (B1195169) into Thiocyanate (B1210189)

The primary source of carbon-14 for radiosynthesis is typically [¹⁴C]Barium Carbonate (Ba[¹⁴C]CO₃), which is produced in nuclear reactors. wuxiapptec.comnih.gov This solid compound serves as a stable storage form for the radioisotope. wuxiapptec.com From [¹⁴C]Barium Carbonate, several key one-carbon (C1) building blocks can be generated. For the synthesis of thiocyanates, the most crucial precursor is Potassium [¹⁴C]-Cyanide (K[¹⁴C]N). wuxiapptec.comselcia.com A safe and high-yield procedure has been developed to convert [¹⁴C]Barium Carbonate to Potassium [¹⁴C]-Cyanide on a millimole scale, achieving yields of 90–98%. semanticscholar.org

Potassium [¹⁴C]-Cyanide is a versatile intermediate from which other labeled reagents like [¹⁴C]hydrocyanic acid, zinc [¹⁴C]cyanide, and [¹⁴C]cyanogen bromide can be synthesized. wuxiapptec.comresearchgate.net These intermediates can then be used in subsequent reactions to produce a wide array of carbon-14 labeled compounds, including thiocyanates. wuxiapptec.com Another C1 precursor, [¹⁴C]Thiourea, can also be utilized, offering an alternative pathway that avoids the direct handling of highly hazardous potassium cyanide. researchgate.net

Introducing a radiolabel into a target molecule often requires a sequence of chemical reactions, as the label typically needs to be incorporated early in the synthetic route. selcia.com The synthesis of Potassium thiocyanate-14C and its derivatives is a prime example of a multi-step process.

The general pathway involves:

Generation of a C1 Precursor: The process starts with the conversion of Ba[¹⁴C]CO₃ to a more reactive C1 intermediate, most commonly K[¹⁴C]N. wuxiapptec.comsemanticscholar.org

Formation of the Thiocyanate Moiety: The labeled cyanide is then reacted with a sulfur source to form the [¹⁴C]thiocyanate ion.

Conversion and Derivatization: The resulting labeled thiocyanate, such as Ammonium [¹⁴C]thiocyanate, can be used directly or converted to other forms like this compound. smolecule.comresearchgate.net This intermediate can then be used to introduce the ¹⁴C-label into more complex molecular structures. wuxiapptec.com

This multi-step approach is necessary to achieve high radiochemical yields and to ensure the label is placed in a chemically and metabolically stable position within the final molecule. wuxiapptec.comselcia.com

Synthetic Pathways for this compound Analogues

Specific chemical reactions are employed to convert the basic carbon-14 precursors into this compound. The choice of pathway can depend on factors such as desired yield, safety considerations, and the scale of the synthesis.

The most direct method for synthesizing this compound is the reaction of Potassium [¹⁴C]-Cyanide with elemental sulfur. smolecule.com The reaction proceeds as follows:

K[¹⁴C]N + S → K[¹⁴S]CN

An alternative and well-documented approach involves the initial synthesis of Ammonium [¹⁴C]thiocyanate. researchgate.net In this method, [¹⁴C]hydrocyanic acid is generated from Potassium [¹⁴C]-Cyanide. This acid then reacts with aqueous ammonia (B1221849) and elemental sulfur to produce Ammonium [¹⁴C]thiocyanate with a radiochemical yield of 90%. researchgate.net This ammonium salt can subsequently be converted to this compound through methods like ion exchange. smolecule.com

Another reported pathway utilizes [¹⁴C]Thiourea as the starting material. By heating an aqueous solution of [¹⁴C]Thiourea in a sealed tube, it isomerizes to form Ammonium [¹⁴C]thiocyanate with a radiochemical yield of 92.7%. researchgate.net This method provides a high-yield alternative that circumvents the use of potassium cyanide. researchgate.net

| Method | Starting Material | Key Reagents | Product | Radiochemical Yield (%) | Reference |

| Direct Thionation | Potassium [¹⁴C]-Cyanide | Elemental Sulfur (S) | Potassium [¹⁴C]thiocyanate | Not specified | smolecule.com |

| Ammonium Salt Route | Potassium [¹⁴C]-Cyanide | H₂SO₄, NH₄OH, S | Ammonium [¹⁴C]thiocyanate | 90 | researchgate.net |

| Thiourea Isomerization | [¹⁴C]Thiourea | Water (heating) | Ammonium [¹⁴C]thiocyanate | 92.7 | researchgate.net |

The ultimate goal of synthesizing this compound is often to use it as a labeling agent for larger, more complex molecules, particularly in pharmaceutical or agrochemical research. nih.gov The strategy involves synthesizing the [¹⁴C]SCN moiety first and then incorporating it into a larger molecular scaffold.

Key considerations for this approach include:

Label Position: The carbon-14 label must be placed in a part of the molecule that is not cleaved off during metabolic processes. wuxiapptec.com This ensures that the radiotracer's path accurately reflects the fate of the parent compound.

Synthetic Route: The synthetic route is designed to introduce the label as late as possible to maximize efficiency and minimize the handling of radioactive materials throughout a long series of steps. nih.gov However, the chemical necessity of building the molecular core often requires introducing the label at an early stage. selcia.com

Carrier-Free vs. Carrier-Added: Syntheses can be performed with or without the addition of a non-radioactive "carrier." Omitting the carrier results in a product with a much higher specific activity, which is often required for sensitive studies. nih.gov

Characterization and Purification of Radiolabeled Potassium Thiocyanate

Following synthesis, the crude product contains the desired labeled compound along with unreacted starting materials and byproducts. Therefore, rigorous purification and characterization are essential to ensure the radiochemical purity of the final product, which is critical for generating reliable experimental data. selcia.com

Purification of the synthesized thiocyanate is commonly achieved using chromatographic techniques. Silica (B1680970) gel column chromatography has been successfully used to purify Ammonium [¹⁴C]thiocyanate, yielding a product with a radiochemical purity greater than 99%. researchgate.net For ionic species like thiocyanate in aqueous solutions, such as oil field production water, a pre-concentration method using anion-exchange resin has been developed. rsc.org

Once purified, the identity and purity of the compound must be confirmed. Several analytical methods are employed for this characterization.

| Analytical Technique | Purpose | Findings/Application |

| Thin-Layer Chromatography (TLC) | Assess radiochemical purity by separating the product from impurities. | Used to confirm the purity of synthesized [1–¹⁴C]-Thioacetamide at approximately 98%. nih.gov |

| Radio-High-Performance Liquid Chromatography (Radio-HPLC) | Quantify radiochemical purity with high resolution. | A standard technique for ensuring the purity of radiolabeled compounds for research. openmedscience.com |

| Liquid Scintillation Counting | Quantify the amount of radioactivity. | Used to determine the specific activity of the product and calculate yields. researchgate.netrsc.org |

| Isotope Dilution Mass Spectrometry | Precise quantification at trace levels. | An advanced method for accurate measurement, though more commonly used for stable isotopes. |

The specific activity of the final product, expressed in units like mCi/mmol or GBq/mmol, is also determined. This value represents the amount of radioactivity per mole of the compound and is a critical parameter for subsequent tracer studies. researchgate.netnih.gov

Purity Assessment and Specific Activity Determination

The utility of this compound in scientific research is fundamentally dependent on its purity and specific activity. Ensuring the quality of this radiolabeled compound involves rigorous assessment to confirm its identity and quantify the proportion of radioactivity associated with the desired molecule.

Radiochemical Purity

Radiochemical purity (RCP) is a critical parameter that defines the proportion of the total radioactivity in a sample that is present in the specified chemical form of the radiolabeled compound. ymaws.com It is a measure of the absence of radioactive impurities. For most research applications, particularly in pharmaceutical development, a high radiochemical purity, often exceeding 95%, is required to ensure that experimental data is accurate and not skewed by the presence of unintended radiolabeled substances. openmedscience.com

The assessment of radiochemical purity is primarily conducted using chromatographic techniques coupled with radiation detectors. High-Performance Liquid Chromatography with radiometric detection (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC) are the most common methods employed. openmedscience.com These techniques separate the target compound, this compound, from any radiolabeled impurities that may have formed during synthesis or degradation. openmedscience.com A radio-TLC scanner, for example, moves a radiation detector along a developed TLC plate to measure radioactivity as a function of distance, allowing for the quantification of different radioactive species.

Specific Activity

Specific activity (SA) refers to the amount of radioactivity per unit mass or mole of a compound. openmedscience.comnih.gov It is a crucial characteristic of a radiolabeled compound, indicating the proportion of molecules that contain the radioisotope. revvity.com Specific activity is typically expressed in units of Curies per millimole (Ci/mmol) or Becquerels per milligram (Bq/mg). openmedscience.comnih.gov Molar activity, a related term, normalizes the radioactivity per mole of the compound, allowing for direct comparisons between different molecules. openmedscience.com

The theoretical maximum specific activity for a compound containing a single Carbon-14 atom is approximately 62.4 mCi/mmol. wuxiapptec.com However, in practice, the specific activity of synthesized ¹⁴C-labeled compounds is often lower, typically in the range of 40-50 mCi/mmol. wuxiapptec.com This is because the initial ¹⁴C-labeled raw materials are not isotopically pure and contain the stable carbon-12 isotope. wuxiapptec.com High specific activity is often essential for studies where the target is present in very low concentrations, such as in receptor binding assays. revvity.com The actual specific activity of a radioligand should be accurately determined, as incorrect values can lead to misinterpretation of binding parameters like the equilibrium dissociation constant (Kd) and the maximal number of binding sites (Bmax). nih.gov

| Parameter | Description | Common Units | Typical Values/Requirements |

|---|---|---|---|

| Radiochemical Purity (RCP) | The percentage of total radioactivity in the sample that is present as the desired chemical compound (this compound). | % | Typically >95% for pharmaceutical and biological studies. openmedscience.com |

| Specific Activity (SA) | The amount of radioactivity per unit of mass or mole of the compound. | mCi/mmol, GBq/mmol, Bq/mg | Theoretical maximum for single 14C label: ~62.4 mCi/mmol. wuxiapptec.com Practical range: 40-50 mCi/mmol. wuxiapptec.com |

| Analytical Methods | Techniques used to measure RCP and confirm chemical identity. | N/A | Radio-HPLC, Radio-TLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). selcia.com |

Chromatographic Purification Techniques for Labeled Compounds

Following radiosynthesis, this compound must be purified to remove any unreacted starting materials, non-radioactive byproducts, and radiochemical impurities. Chromatographic techniques are the cornerstone of this purification process, leveraging differences in the physical and chemical properties of the components in the reaction mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) Radio-HPLC is a powerful tool for both the analysis and purification of radiolabeled compounds. berthold.com It offers high resolution, allowing for the separation of compounds with very similar structures. oup.com In a preparative HPLC setup, the crude reaction mixture is injected onto a column, and a solvent system (mobile phase) is used to elute the components at different rates. The eluent passes through a radiation detector, which identifies the radioactive fractions containing the desired this compound. These fractions are then collected. eag.com This technique is particularly useful for ensuring high radiochemical purity. berthold.com

Thin-Layer Chromatography (TLC) While frequently used for purity assessment, TLC can also be adapted for small-scale preparative purification. The crude sample is applied as a band onto a TLC plate, which is then developed in a suitable solvent system. After development, the separated bands can be visualized (e.g., by autoradiography) and the band corresponding to this compound is scraped from the plate and the product is extracted with an appropriate solvent.

Column Chromatography For larger-scale purifications, silica gel column chromatography is a widely used and effective method. In a documented purification of a related compound, [¹⁴C]thiourea, silica gel column chromatography with a stepwise gradient elution was successfully employed to separate it from an ammonium [¹⁴C]thiocyanate impurity, achieving a radiochemical purity of over 99%. akjournals.com This method involves packing a glass column with a stationary phase (like silica gel), loading the sample, and passing different solvents or solvent mixtures (mobile phase) through the column to elute the components at different times.

| Technique | Principle of Separation | Primary Use | Advantages | Considerations |

|---|---|---|---|---|

| Radio-HPLC | Differential partitioning between a solid stationary phase and a liquid mobile phase under high pressure. | High-purity analysis and purification. berthold.com | High resolution, automated, reproducible. oup.com | Requires specialized equipment, can be complex to develop methods. |

| Radio-TLC | Differential migration of components on a solid stationary phase (plate) carried by a liquid mobile phase. | Rapid purity analysis, small-scale purification. | Simple, fast, cost-effective for analysis. | Lower resolution than HPLC, limited to small sample quantities for purification. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase packed in a column, eluted by a liquid mobile phase. | Preparative purification. akjournals.com | Can handle larger quantities, versatile stationary phases. | Can be more time-consuming and labor-intensive than HPLC. |

Considerations for Isotopic Purity and Stability in Labeled Thiocyanate Research

The reliability of tracer studies using this compound depends not only on its chemical and radiochemical purity but also on its isotopic purity and long-term stability. These factors can significantly influence experimental outcomes and data interpretation.

Isotopic Purity Isotopic purity refers to the percentage of a specific isotope (in this case, ¹⁴C) among all isotopes of that element within the labeled compound. The starting materials used in radiosynthesis, such as Barium [¹⁴C]carbonate, are never 100% ¹⁴C and contain a significant amount of the stable ¹²C isotope. wuxiapptec.com This inherent isotopic dilution in the precursor directly affects the maximum achievable specific activity of the final product. wuxiapptec.com While isotopic substitution with ¹⁴C does not alter a compound's chemical behavior, the level of isotopic enrichment is a key determinant of the signal-to-noise ratio in detection and quantification experiments. openmedscience.com

Stability and Radiolysis Radiolabeled compounds are inherently less stable than their non-radioactive counterparts due to a process called radiolysis or autoradiolysis. nih.govresearchgate.net The beta particles emitted during the radioactive decay of ¹⁴C possess energy that can break chemical bonds within the labeled molecule or in adjacent molecules, leading to decomposition and the formation of radiochemical impurities. nih.govalmacgroup.com The rate of this self-decomposition is influenced by several factors:

Specific Activity : Higher specific activity means a greater number of radioactive decays per unit time, which can accelerate radiolysis. almacgroup.com

Chemical Structure : The inherent stability of the molecule and the position of the ¹⁴C label can affect its susceptibility to degradation. almacgroup.com

Storage Conditions : External factors like temperature, light, and the presence of oxygen can significantly impact stability. openmedscience.comalmacgroup.com

Storage and Handling To minimize degradation and preserve the integrity of this compound, strict storage conditions are essential. Even under ideal conditions, periodic re-analysis of purity is recommended to ensure the material remains within specification before use. openmedscience.com

Temperature : Low-temperature storage is critical. Temperatures of -20°C or below are often recommended to reduce the rate of chemical reactions and decomposition. openmedscience.commoravek.com

Light and Air : Exposure to light and oxygen should be avoided. Compounds are often stored in amber vials under an inert atmosphere, such as argon or nitrogen, to prevent photo-degradation and oxidation. almacgroup.commoravek.com

Physical Form : Storing the compound as a solid crystal, rather than in an amorphous state, can enhance stability. If stored in solution, the choice of solvent is crucial, as the solvent itself can undergo radiolysis and produce reactive species that degrade the labeled compound. almacgroup.commoravek.com

| Factor Affecting Stability | Description | Recommended Practice for Storage |

|---|---|---|

| Radiolysis | Decomposition of the compound caused by the energy released from its own radioactive decay. nih.gov | Store at low specific activity if possible; dilute with an unlabeled standard. almacgroup.com |

| Temperature | Higher temperatures increase the rate of chemical degradation. almacgroup.com | Store at low temperatures, typically -20°C or below. openmedscience.com |

| Light | UV and visible light can provide the energy to break chemical bonds. | Protect from light by storing in amber vials or in the dark. moravek.com |

| Oxygen/Air | Oxygen can cause oxidative degradation of the compound. | Store under an inert atmosphere such as nitrogen or argon. almacgroup.commoravek.com |

| Solvent (for solutions) | The solvent can react with the compound or form reactive radicals upon radiolysis. almacgroup.com | Choose a solvent with low reactivity and low susceptibility to radiolysis. almacgroup.com |

Advanced Analytical Techniques for Potassium Thiocyanate 14c in Research

Radiometric Detection Methodologies

Radiometric detection is fundamental to any research involving radiolabeled compounds. For Potassium thiocyanate-¹⁴C, these methods are centered around the detection of the beta particles emitted by the carbon-14 (B1195169) isotope. iaea.org

Liquid Scintillation Counting (LSC) is a widely used and highly effective radiometric technique for quantifying the amount of carbon-14 in a sample. iaea.orgresearchgate.net The underlying principle of LSC involves dissolving the ¹⁴C-containing sample in a liquid scintillation cocktail. igdtp.eu This cocktail contains organic molecules that fluoresce when they are excited by the beta particles emitted from the carbon-14. igdtp.eu The emitted light is then detected by photomultiplier tubes within the LSC instrument, which convert the light into electrical pulses. The number of these pulses is directly proportional to the amount of radioactivity in the sample. igdtp.eu

One of the significant advantages of LSC is its high counting efficiency for carbon-14. iaea.org However, a phenomenon known as "quenching" can interfere with the accuracy of LSC measurements. Quenching is the reduction of the light output due to the chemical or color properties of the sample, which can lead to an underestimation of the radioactivity. researchgate.net To counteract this, modern LSC systems employ methods for quench correction, often using an external standard to create a quench curve and adjust the results accordingly. mednexus.org

Research findings have demonstrated the utility of LSC in various applications, from quantifying biogenic carbon in fuel blends to analyzing the radioactivity concentration in biological samples like urine. researchgate.netmednexus.org For instance, a study on the direct analysis of ¹⁴C in urine established a method with recoveries between 89% and 102%, showcasing the accuracy of LSC when properly calibrated. mednexus.org

Table 1: LSC Parameters for ¹⁴C Quantification in Urine Samples

| Parameter | Value | Reference |

|---|---|---|

| Sample Volume | 0.2 mL | mednexus.org |

| Scintillation Cocktail | Not specified | |

| Recovery Rate | 89% - 102% | mednexus.org |

This interactive table summarizes key parameters from a study on the direct LSC analysis of ¹⁴C in urine, highlighting the method's reliability.

Quantitative Whole Body Autoradiography (QWBA) is a powerful imaging technique that provides a visual and quantitative assessment of the distribution of radiolabeled compounds throughout an entire organism. plos.orgopenmedscience.com This method is particularly valuable in preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound like Potassium thiocyanate-¹⁴C. criver.com

The QWBA process begins with the administration of the ¹⁴C-labeled compound to an animal model. qps.com At specific time points, the animal is euthanized and flash-frozen. qps.com The frozen carcass is then sectioned into very thin slices using a cryomicrotome. nih.gov These whole-body sections are then exposed to a phosphor imaging plate. researchgate.net The radiation from the carbon-14 in the tissues creates a latent image on the plate, which is then scanned to produce a digital autoradiogram. qps.com The intensity of the signal in different tissues is proportional to the concentration of the radiolabeled compound, allowing for a detailed map of its distribution. plos.org

QWBA offers a significant advantage over traditional tissue dissection methods by providing a comprehensive, high-resolution view of distribution in virtually all tissues simultaneously, preventing cross-contamination of samples. plos.orgcriver.com It can reveal accumulation in specific organs or tissues, which is crucial for assessing potential target sites. openmedscience.com Studies have shown a good correlation between the data obtained from QWBA and other quantitative methods like LSC of dissected tissues, though QWBA provides a more complete spatial context. plos.orgnih.gov

Table 2: Comparison of QWBA and Oxidative Combustion (OC) Analysis for [¹⁴C]CVL218 Distribution

| Tissue | QWBA Concentration (ng eq./g) | OC Concentration (ng eq./g) | Reference |

|---|---|---|---|

| Small Intestine | High | High | plos.org |

| Stomach | High | High | plos.org |

| Large Intestine | High | High | plos.org |

| Prostate | High | High | plos.org |

This interactive table compares the distribution of a ¹⁴C-labeled compound as measured by QWBA and Oxidative Combustion, demonstrating the comparable quantitative data obtained from both methods.

Chromatographic and Spectrometric Integration

To gain a more complete understanding of the fate of Potassium thiocyanate-¹⁴C in a biological system, it is often necessary to separate the parent compound from its metabolites before quantification. This is achieved by coupling radiometric detection with powerful separation techniques like chromatography and spectrometry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. sielc.com When dealing with radiolabeled compounds, the eluent from the HPLC column can be passed through a radioactivity detector, a technique known as radio-HPLC. selcia.com This allows for the separation and quantification of the parent ¹⁴C-labeled compound and its various ¹⁴C-containing metabolites.

For thiocyanate (B1210189) analysis, ion-pair reversed-phase HPLC methods have been developed. nih.govpsu.edu These methods use a C18 column and a mobile phase containing an ion-pairing reagent, which allows for the separation of anionic species like thiocyanate. nih.govpsu.edu The detection is typically done using a UV detector, but for radiolabeled compounds, a flow-through scintillation detector is added in series. nih.govresearchgate.net This provides a chromatogram with peaks corresponding to different compounds, and the radioactivity associated with each peak can be measured.

Table 3: HPLC Conditions for Thiocyanate Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | nih.govpsu.edu |

| Mobile Phase | Acetonitrile/Water with Ammonium Acetate Buffer | sielc.com |

This interactive table outlines typical HPLC conditions used for the separation of thiocyanate, which can be adapted for radio-HPLC analysis of Potassium thiocyanate-¹⁴C.

Gas Chromatography/Mass Spectrometry (GC/MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry. nih.govjst.go.jp For thiocyanate analysis using GC/MS, a derivatization step is typically required to make the non-volatile thiocyanate ion suitable for gas chromatography. oup.comnih.gov A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br), which reacts with thiocyanate to form a volatile derivative. nih.govoup.com

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. dtic.mil The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. nih.gov

GC/MS offers high sensitivity and specificity, with detection limits for thiocyanate reported in the nanomolar range. nih.govdtic.mil This makes it a valuable tool for analyzing low levels of thiocyanate in complex biological matrices like plasma. nih.govdtic.mil

Table 4: GC/MS Parameters for Thiocyanate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | Pentafluorobenzyl bromide (PFB-Br) | nih.govoup.com |

| Detection Limit (Thiocyanate) | 50 nM | nih.govdtic.mil |

| Linear Dynamic Range (Thiocyanate) | 500 nM to 200 µM | nih.govdtic.mil |

This interactive table presents key parameters for the GC/MS analysis of thiocyanate, highlighting the method's high sensitivity and wide linear range.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation of compounds. researchgate.netprotocols.io In the context of ¹⁴C-labeled compounds, TLC is often used for purity checks and to get a preliminary idea of the metabolic profile. selcia.comkcl.ac.uk

The process involves spotting the sample containing Potassium thiocyanate-¹⁴C and its potential metabolites onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). protocols.io The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates, leading to their separation. protocols.io

After development, the separated spots can be visualized using various techniques. For ¹⁴C-labeled compounds, autoradiography is commonly used, where the TLC plate is exposed to an X-ray film or a phosphor imaging plate to detect the radioactive spots. researchgate.netprotocols.io The position of the spots can be compared to that of a ¹⁴C-labeled standard of Potassium thiocyanate to identify the parent compound and its metabolites. The relative amount of radioactivity in each spot can also be quantified.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Potassium thiocyanate-¹⁴C |

| Carbon-14 |

| Potassium thiocyanate |

| Pentafluorobenzyl bromide |

Isotopic Ratio Mass Spectrometry in Elucidation Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample, providing insights into its origin and metabolic fate. caltech.eduwikipedia.org This method is particularly useful for analyzing compounds labeled with isotopes like carbon-14.

Use of Stable Isotopes (e.g., 13C) as Internal Standards for 14C Analysis

In mass spectrometry-based analysis, stable isotopically labeled (SIL) internal standards are crucial for accurate quantification, helping to correct for variations during sample processing and analysis. crimsonpublishers.comlgcstandards.comcrimsonpublishers.com For the analysis of potassium thiocyanate-14C, a stable isotope like carbon-13 enriched thiocyanate can serve as an effective internal standard. smolecule.comisotope.com This approach, known as isotope dilution, involves adding a known amount of the stable isotope-labeled standard to the sample. smolecule.com

The use of a ¹³C-labeled internal standard is generally preferred over deuterium-labeled standards as they behave more similarly to the unlabeled analyte. crimsonpublishers.com By measuring the ratio of the ¹⁴C-labeled analyte to the ¹³C-labeled internal standard, researchers can achieve high precision and accuracy in quantification, with relative standard deviations often below three percent. smolecule.com This method is particularly advantageous for trace-level detection in complex biological matrices. smolecule.comcrimsonpublishers.com

A novel methodology estimates metabolite concentrations by measuring the ¹²C/¹⁴C isotope ratio using high-resolution ESI-MS. nih.gov In this approach, a reference sample containing the ¹⁴C-labeled metabolites is mixed with the sample containing the unlabeled metabolites. nih.gov The ¹⁴C-labeled metabolite acts as an internal standard, correcting for variations in sample preparation and analysis. nih.gov This technique has shown good accuracy and precision in determining metabolite abundances. nih.gov

Table 1: Comparison of Isotopic Labeling Strategies for Quantification

| Labeling Strategy | Principle | Advantages | Challenges |

| ¹⁴C Labeling with ¹³C Internal Standard | A known amount of ¹³C-labeled standard is added to the ¹⁴C-labeled sample. Quantification is based on the ¹⁴C/¹³C ratio. | High precision and accuracy, corrects for matrix effects. smolecule.comcrimsonpublishers.com | Requires synthesis of a separate stable isotope-labeled standard. crimsonpublishers.com |

| ¹²C/¹⁴C Isotope Ratio Measurement | The ratio of the naturally occurring ¹²C to the introduced ¹⁴C label is measured. | Does not require a separate internal standard, uses the analyte itself for correction. nih.gov | Requires high-resolution mass spectrometry to resolve isotopic peaks. nih.gov |

Mass Filter Strategies for Polar Metabolite Identification in Labeled Studies

Identifying polar metabolites in complex biological samples can be challenging due to their low ionization efficiency in mass spectrometry. researchgate.netnih.gov A dual-labeling approach, combining a ¹⁴C-labeled compound with a stable isotope-labeled version (e.g., ¹³C), can facilitate their identification. researchgate.netnih.gov

This strategy utilizes a mass filter based on the specific mass difference between the ¹²C and ¹³C isotopologues. For instance, a mixture of [¹⁴C]KAF156-1 and [¹³C₆]KAF156-1 was used to identify polar metabolites in rat urine, where the mass difference of 6.0202 Da served as the basis for the mass filter. nih.gov This allowed for the successful identification of several polar metabolites that were otherwise difficult to characterize. researchgate.netnih.gov This dual-labeling approach has proven to be a practical and valuable tool for the identification of challenging polar metabolites by LC-MS/MS. nih.gov

Vibrational Spectroscopy for Molecular Environment Probing

Vibrational spectroscopy techniques, such as infrared (IR) spectroscopy, are powerful tools for investigating the molecular structure and local environment of molecules like potassium thiocyanate. nih.govresearchgate.net The vibrational frequencies of specific bonds are sensitive to their surroundings, providing valuable information about intermolecular interactions. rsc.orgaip.org

Infrared Absorption Spectroscopy for Thiocyanate C≡N Stretching Analysis

The thiocyanate ion (SCN⁻) possesses a strong and characteristic carbon-nitrogen triple bond (C≡N) stretching vibration that appears in a relatively uncongested region of the infrared spectrum, typically between 2050 cm⁻¹ and 2164 cm⁻¹. nih.govresearchgate.netresearchgate.net This makes it an excellent vibrational probe for studying its local environment. researchgate.netnih.gov

The precise frequency of the C≡N stretch is sensitive to factors such as the solvent, coordination to metal ions, and hydrogen bonding. nih.govacs.org For instance, the C≡N stretching frequency in potassium thiocyanate (KSCN) is observed at 2050 cm⁻¹. researchgate.net In N-bonded thiocyanate complexes, this frequency is generally lower than in S-bonded complexes. researchgate.net The frequency of the SCN⁻ stretching vibration shifts to higher wavenumbers upon accepting a hydrogen bond at the nitrogen atom. nih.gov

Table 2: C≡N Stretching Frequencies of Thiocyanate in Different Environments

| Compound/Environment | C≡N Stretching Frequency (cm⁻¹) | Reference |

| Potassium Thiocyanate (KSCN) | 2050 | researchgate.net |

| Methyl Thiocyanate (MeSCN) in THF | Shifts to lower frequency at lower temperatures | aip.org |

| Cyanylated Cysteine in Protein | 2155-2164 | nih.gov |

| N-bonded Thiocyanate Complexes | ~2060 | researchgate.net |

| S-bonded Thiocyanate Complexes | >2100 | researchgate.net |

Sensitivity to Solvent Dynamics and Specific Solvation

The vibrational properties of the thiocyanate ion are highly sensitive to the dynamics and specific solvation effects of the surrounding solvent molecules. rsc.orgresearchgate.net The C≡N stretching frequency, linewidth, and vibrational lifetime can all be modulated by the solvent's polarity, hydrogen-bonding capacity, and other specific interactions. rsc.orgaip.orgresearchgate.net

In protic solvents, which can form hydrogen bonds, the vibrational relaxation of the SCN⁻ ion is significantly faster (2-2.5 times) compared to aprotic solvents. researchgate.net The absorption spectra in protic solvents also exhibit broader linewidths. researchgate.net This is attributed to the enhanced modulation of the vibrational energy levels caused by strong interactions between the thiocyanate ion and the solvent molecules. researchgate.net

Studies on methyl thiocyanate (MeSCN) in various solvents have shown that the central frequency of the C≡N vibration is influenced by the solvent's dielectric constant and its ability to form hydrogen bonds. rsc.org For example, in alcohol solvents, a blue-shifted shoulder in the spectrum is attributed to σ-type hydrogen bonding interactions. aip.org The complexity of these interactions makes theoretical modeling of the spectral line shapes challenging, but it also highlights the richness of information that can be obtained about the solute's immediate environment. aip.orgaip.org

Applications of Potassium Thiocyanate 14c in Tracer and Mechanistic Studies

Radiotracer Applications in Environmental and Industrial Research

The use of potassium thiocyanate-14C as a tracer is well-established in both environmental and industrial research, offering insights into the movement and fate of substances in subsurface environments.

Interwell Tracer Investigations in Hydrocarbon and Geothermal Reservoirs

This compound, in the form of the S¹⁴CN⁻ anion, serves as a key water tracer in interwell investigations for both hydrocarbon and geothermal reservoirs. onepetro.orgiaea.org These studies are essential for understanding reservoir characteristics, such as flow paths and velocities, which are critical for optimizing the extraction of oil and geothermal energy. iaea.orgd-nb.info Tracer tests involve injecting the radiolabeled compound into one well and monitoring its appearance and concentration in surrounding production wells.

The data obtained from these tests, often compared with other tracers like tritiated water (HTO), reveal important information about the reservoir's geology, including the presence of high-permeability channels or barriers. onepetro.orgiaea.org For instance, in laboratory flooding experiments on carbonate rock, the breakthrough of HTO typically occurs before that of S¹⁴CN⁻, and the HTO profile shows more pronounced tailing, indicating different interactions with the reservoir matrix. onepetro.org This information is vital for managing secondary and tertiary oil recovery operations and for optimizing production and re-injection programs in geothermal fields. iaea.orgscribd.com

| Tracer Type | Application | Key Findings from Tracer Tests |

| Radioactive (S¹⁴CN⁻) | Interwell tracing in hydrocarbon and geothermal reservoirs | Provides direct indication of underground flow patterns and velocities. Helps in diagnosing reservoir connectivity and measuring mean residence time of water movement. iaea.org |

| Radioactive (HTO) | Comparative tracer in reservoir studies | Exhibits different breakthrough times and profile tailing compared to S¹⁴CN⁻, indicating varying levels of interaction with the rock matrix. onepetro.org |

| Chemical (SF₆) | Gas tracer in reservoir investigations | Used to trace the movement of gas phases within the reservoir. d-nb.info |

Water Tracing Studies Utilizing S¹⁴CN⁻ Anion

The thiocyanate (B1210189) anion (SCN⁻), particularly its radiolabeled form S¹⁴CN⁻, is a widely used tracer for water flow. onepetro.orgpnas.org Its utility stems from its anionic nature and relatively low interaction with many reservoir materials, allowing it to follow the water phase effectively. onepetro.org These characteristics make it suitable for a range of hydrological and geothermal studies beyond hydrocarbon recovery. iaea.orgscribd.com

In these applications, the S¹⁴CN⁻ anion provides a direct way to track the movement of water through porous and fractured media. iaea.org This is crucial for understanding groundwater movement, identifying sources of contamination, and managing water resources. The insights gained from S¹⁴CN⁻ tracing studies are fundamental to developing accurate models of subsurface hydrology. pnas.org

Assessment of Chemical Degradation and Dissipation in Environmental Matrices

Understanding the environmental fate of chemicals is critical for assessing their potential impact. While specific studies on the degradation of this compound in environmental matrices are not extensively detailed in the provided search results, the general behavior of thiocyanate suggests that it can undergo degradation. The stability of potassium thiocyanate is generally considered good under normal conditions, but it can decompose at high temperatures. pentachemicals.eucarlroth.com In the environment, factors such as microbial activity and photochemical processes could contribute to its degradation over time. The use of the 14C label would be instrumental in tracking the dissipation and transformation of the thiocyanate molecule in soil and water systems. europa.eu

Mechanistic Investigations in Organic Chemistry

The isotopic labeling of potassium thiocyanate with 14C provides a powerful tool for elucidating the mechanisms of complex organic reactions.

Studies on Copper-Catalyzed Thiolation Reactions Employing Thiocyanate as a Sulfur Source

Potassium thiocyanate is also a versatile reagent in copper-catalyzed reactions, where it can act as a source of sulfur for the synthesis of various sulfur-containing compounds. mdpi.comacs.org For example, it is used in the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides. A plausible mechanism involves the initial oxidative addition of the 2-halobenzamide to a Cu(I) catalyst, followed by ligand exchange with potassium thiocyanate. mdpi.com

By using this compound, it would be possible to track the sulfur atom (if the label were on the sulfur, S-35 is more common for this purpose) or the carbon of the thiocyanate group through the reaction sequence. While the provided outline specifies 14C, isotopic labeling in general is key. For instance, in the copper-catalyzed vicinal thiocyanosulfonylation of alkenes and alkynes, mechanistic experiments suggest a radical pathway involving the generation of a sulfonyl radical followed by copper-assisted thiocyanation. nih.govrsc.org Similarly, in the copper-catalyzed thio-alkynylation of enaminone-based thiocyanates, the thiocyanate group is central to the transformation. acs.orgresearchgate.net Isotopic labeling studies would provide definitive evidence for the proposed intermediates and reaction pathways in these complex transformations.

Investigating the Directive Role of Functional Groups in Thiocyanate Reactions

The thiocyanate group, with its unique electronic properties, is an important functional group in organic synthesis. The introduction of a radiolabel, as in this compound, offers a powerful method for studying the influence of other functional groups within a molecule on the reactivity and transformation of the thiocyanate moiety.

In a notable example, research into the copper-catalyzed thio-alkynylation of enaminone-based thiocyanates has highlighted the directive role of the amino group. acs.org This reaction, which proceeds under mild, open-air conditions, demonstrates how an adjacent functional group can facilitate the formation of a carbon-sulfur bond, leading to the synthesis of alkynyl sulfides. acs.org The use of a labeled thiocyanate in such studies would allow for a quantitative assessment of reaction yields and the tracking of the thiocyanate-derived sulfur atom throughout the reaction sequence.

Furthermore, the study of how different functional groups influence the regioselectivity and stereoselectivity of reactions involving the thiocyanate ion is a key area of research. For instance, the reaction of 1-¹⁴C-chlorobenzene with potassium amide in liquid ammonia (B1221849) yields almost equal amounts of 1-¹⁴C-aniline and 2-¹⁴C-aniline, indicating the formation of a symmetrical benzyne (B1209423) intermediate. uou.ac.in Similar isotopic labeling studies with molecules containing the thiocyanate group can provide definitive evidence for reaction intermediates and pathways.

The reactivity of a functional group can be significantly modified by the presence of other functional groups in its vicinity. wikipedia.org These intramolecular interactions can affect the electronic environment and steric accessibility of the reaction center. By employing this compound, researchers can systematically investigate these effects. For example, the rate of nucleophilic substitution at the thiocyanate carbon can be measured in a series of substrates with varying electronic-donating or -withdrawing groups, providing quantitative data on the directive influence of these functionalities.

Investigations in Biochemical Reaction Pathways

The radioactive carbon-14 (B1195169) atom in this compound makes it an ideal tracer for following the journey of the thiocyanate ion through complex biochemical processes. smolecule.com This allows scientists to map metabolic pathways and understand the mechanisms of enzyme-catalyzed reactions.

Tracing the Fate of Labeled Thiocyanate in Enzymatic Processes

The metabolism of cyanide in biological systems is a critical area of study, and sulfurtransferase enzymes like rhodanese play a key role in its detoxification by converting it to the less toxic thiocyanate. researchgate.net By using ¹⁴C-labeled cyanide, which is subsequently converted to [¹⁴C]thiocyanate, researchers can trace the metabolic fate of the cyanide molecule. researchgate.net Studies have shown that in rats, [¹⁴C]thiocyanate can be observed in plasma following the metabolic decyanation of certain compounds. researchgate.net This demonstrates the utility of radiolabeling in tracking the biotransformation of xenobiotics and their metabolites.

The interconversion of isocyanides and isothiocyanates in marine sponges has also been investigated using radiolabeled precursors. researchgate.net Feeding studies with ¹⁴C-labeled compounds have conclusively shown that these two classes of compounds can be interconverted, highlighting the central role of thiocyanate in the terpene metabolism of these organisms. researchgate.net

Exploring the Mechanisms of Inactivation of Molybdoenzymes by Cyanide

Molybdoenzymes are a class of enzymes that are essential for various metabolic processes. However, they can be inactivated by cyanide. The mechanism of this inactivation has been a subject of investigation, with thiocyanate being identified as a product of the inactivation process. researchgate.net The use of this compound can be instrumental in these studies. By introducing labeled thiocyanate into the system, researchers can determine if the thiocyanate produced during inactivation originates from an external source or from the reaction of cyanide with a component of the enzyme or its substrate. This can provide crucial information about the stoichiometry and mechanism of the inactivation reaction.

Application in Preclinical Research Models

Preclinical studies are fundamental to the drug development process, providing essential information about the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. researchgate.net Radiolabeled compounds, such as those containing carbon-14, are indispensable tools in these investigations. researchgate.net

Radiotracer Use in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are critical for understanding the pharmacokinetic profile of a drug. researchgate.net The use of a ¹⁴C-labeled version of a drug candidate allows for the quantitative determination of the drug's fate in the body. sgs.com Following administration of the radiolabeled compound, the total radioactivity can be measured in various biological matrices such as blood, plasma, urine, and feces over time. researchgate.netsgs.com This provides a complete picture of the drug's mass balance and routes of excretion. researchgate.netsgs.com

| Parameter | Description | Significance in ADME Studies |

| Mass Balance | The total amount of radioactivity recovered from excreta (urine and feces) compared to the administered dose. | Determines the extent of absorption and the completeness of excretion. |

| Routes of Excretion | The proportion of the administered dose eliminated through urine versus feces. | Identifies the primary pathways of elimination for the drug and its metabolites. |

| Pharmacokinetics of Total Radioactivity | The concentration of all drug-related material (parent drug and metabolites) in blood or plasma over time. | Provides a measure of the total systemic exposure to the drug and its metabolites. |

Identification of Labeled Metabolites in Experimental Biological Systems

A key objective of ADME studies is to identify the metabolites of a drug candidate. acs.org The use of a radiolabeled compound greatly facilitates this process. By analyzing biological samples (e.g., plasma, urine, bile) using techniques like liquid chromatography coupled with mass spectrometry and radiometric detection, researchers can identify and quantify all radioactive components, which correspond to the parent drug and its metabolites. acs.org

Role of Potassium Thiocyanate 14c in Biochemical and Metabolic Research

Metabolic Pathway Elucidation

The defining feature of Potassium thiocyanate-14C is its radioactive ¹⁴C atom, which acts as a beacon, allowing scientists to track its metabolic fate with high precision. This has revolutionized the understanding of how thiocyanate (B1210189) is distributed, metabolized, and integrated into fundamental biochemical networks.

Tracing Atom Transition Paths in Biochemical Networks

The use of this compound as a metabolic tracer enables the precise tracking of its carbon atom as it is incorporated into various metabolic networks. Research has shown that the ¹⁴C from thiocyanate can be integrated into pathways beyond simple degradation. For instance, studies have demonstrated the incorporation of the radiolabel into fundamental nucleotide precursors, including guanosine, uridine, and uracil. This indicates that carbon from thiocyanate can enter the biosynthetic pathways for purines and pyrimidines, potentially impacting DNA and RNA synthesis. This ability to follow the specific carbon atom provides a clear map of its transition and integration into the core components of cellular machinery.

Studies of Thiocyanate Formation as a Cyanide Detoxification Product

One of the most critical metabolic roles of thiocyanate is its function as a detoxification product of cyanide. nih.gov Cyanide is highly toxic, and organisms have evolved mechanisms to convert it into the significantly less toxic thiocyanate. ethz.chescholarship.org The use of radiolabeled compounds has been instrumental in confirming and quantifying this process. In studies involving rats chronically exposed to cyanide, the administration of ¹⁴C-labeled cyanide (¹⁴CN⁻) resulted in the detection of high levels of radioactive thiocyanate (S¹⁴CN⁻) in the body, particularly within the stomach contents. nih.gov This demonstrates a clear metabolic conversion. nih.gov This detoxification occurs when cyanide reacts with a sulfur donor, a process that accounts for the metabolization of approximately 80% of cyanide in the body. scispace.com The resulting thiocyanate is then primarily excreted in the urine. nih.gov

Investigations into the Enzymatic Conversion of Cyanide to Thiocyanate

The conversion of cyanide to thiocyanate is not a spontaneous reaction but is catalyzed by a class of sulfurtransferase enzymes, most notably rhodanese. nih.govsemanticscholar.org This enzyme is widely distributed in animal tissues, with high concentrations found in the liver, underscoring its importance in detoxification. semanticscholar.orgresearchgate.net The activity of rhodanese can be precisely measured by using labeled substrates. In a typical assay, the enzyme is incubated with potassium cyanide and a sulfur donor, and the rate of reaction is determined by measuring the amount of thiocyanate produced. researchgate.netnih.gov By using ¹⁴C-labeled cyanide, researchers can track the formation of ¹⁴C-thiocyanate, providing a highly sensitive and specific method for quantifying the enzyme's catalytic efficiency and studying its kinetics. nih.govnih.gov

Enzymatic and Microbial Metabolism of Thiocyanate

While thiocyanate is a detoxification product in mammals, for many microorganisms, it can serve as a source of energy and nutrients. researchgate.netresearchgate.net this compound has been essential in unraveling the complex biochemical pathways these microbes use to break down the compound.

Biochemical Pathways of Thiocyanate Degradation by Microorganisms

Microbial degradation of thiocyanate primarily proceeds through two distinct aerobic pathways, which have been identified in various bacteria, including species of Thiobacillus. nih.govsrce.hr

The Carbonyl Sulfide (B99878) (COS) Pathway : In this pathway, the carbon-nitrogen bond in thiocyanate is hydrolyzed, yielding carbonyl sulfide (COS) and ammonia (B1221849) (NH₃). nih.gov The COS is subsequently broken down further into carbon dioxide (CO₂) and hydrogen sulfide (H₂S), which is then oxidized to sulfate (B86663) (SO₄²⁻). nih.gov

The Cyanate (B1221674) (CNO) Pathway : This pathway involves the breaking of the carbon-sulfur bond, which hydrolyzes thiocyanate into cyanate (CNO⁻) and sulfide (HS⁻). nih.gov The cyanate is then further hydrolyzed by the enzyme cyanase to produce ammonia and carbon dioxide. ethz.ch

The table below summarizes the initial products of these two primary degradation pathways.

| Pathway | Key Enzyme | Initial Products |

| Carbonyl Sulfide (COS) Pathway | Thiocyanate Hydrolase | Carbonyl Sulfide (COS) + Ammonia (NH₃) |

| Cyanate (CNO) Pathway | Thiocyanate Dehydrogenase | Cyanate (CNO⁻) + Elemental Sulfur (S) |

Studies using labeled thiocyanate allow researchers to trace the ¹⁴C atom into these specific end products (like CO₂), confirming which metabolic route is active in a given microorganism or environmental condition. nih.gov Research has indicated that in some microbial communities, the cyanate pathway may be more active. nih.gov

Role of Thiocyanate Hydrolase and Thiocyanate Dehydrogenase

The key enzymes that initiate the degradation of thiocyanate have been identified and characterized, a process aided by tracing the metabolism of labeled substrates.

Thiocyanate Hydrolase : This cobalt-containing enzyme is central to the COS pathway. ebi.ac.uknih.gov It catalyzes the first step in the degradation process: the hydrolysis of thiocyanate to form carbonyl sulfide and ammonia. ethz.chebi.ac.uk The enzyme, found in bacteria like Thiobacillus thioparus, uses a metal center to act as a Lewis acid, facilitating the nucleophilic attack on the thiocyanate molecule. ebi.ac.ukacs.org

Thiocyanate Dehydrogenase : This enzyme initiates the cyanate pathway. nih.gov It is a unique copper-containing enzyme that catalyzes the two-electron oxidation of thiocyanate, converting it directly into cyanate and elemental sulfur. pnas.org This process is coupled with the transfer of electrons to an external acceptor like cytochrome. pnas.org High-resolution structural studies have revealed a unique active site containing a trinuclear copper center that facilitates this conversion without the direct involvement of molecular oxygen. pnas.orgnih.gov

Thiocyanate in Biological Systems Beyond Direct Metabolism

The thiocyanate anion (SCN⁻), a key component of the innate immune system, exhibits multifaceted roles that extend beyond its direct metabolism. These functions are largely attributable to its characteristics as a pseudohalide and its participation in crucial immunological processes.

Exploration of Thiocyanate's Pseudohalide Properties in Biological Contexts

Thiocyanate is classified as a pseudohalide, a group of polyatomic anions that share chemical similarities with true halides like chloride (Cl⁻) and bromide (Br⁻). This similarity allows thiocyanate to serve as a substrate for various peroxidases, which are central to its biological activity.

A primary example of this is the activity of heme peroxidases, such as lactoperoxidase (LPO) found in mucosal secretions and myeloperoxidase (MPO) present in neutrophils. These enzymes catalyze the oxidation of thiocyanate by hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN) and the hypothiocyanite (B1210458) ion (OSCN⁻). nih.govnih.gov This reaction is a cornerstone of the antimicrobial defense system in various parts of the human body, including the oral cavity and the respiratory tract.

Research on Immunological Roles involving Thiocyanate

The immunological significance of thiocyanate is intrinsically linked to the peroxidase-catalyzed generation of HOSCN. This system constitutes a vital component of the innate immune defense against a broad spectrum of pathogens, including bacteria, fungi, and viruses.

The lactoperoxidase system , consisting of LPO, hydrogen peroxide, and thiocyanate, is a well-characterized antimicrobial system. The HOSCN produced inhibits microbial growth by oxidizing sulfhydryl groups in essential microbial enzymes, thereby disrupting their metabolic activity. nih.gov This mechanism is particularly important in mucosal linings, where it helps to maintain a healthy microbial balance.

Myeloperoxidase , released by neutrophils at sites of inflammation, plays a similar role. By generating HOSCN, neutrophils can effectively neutralize invading pathogens. nih.govmdpi.com Furthermore, thiocyanate has been shown to modulate the inflammatory response. By favoring the production of HOSCN over the more damaging HOCl, thiocyanate can mitigate tissue damage caused by excessive inflammation. researchgate.net For instance, in conditions like cystic fibrosis, where chronic inflammation and bacterial infections are prevalent, thiocyanate supplementation has been explored as a therapeutic strategy to bolster the airway's natural defenses.

While the general immunological functions of thiocyanate are established, the precise quantification of its contribution and its metabolic fate within immune cells remain areas for further investigation. The application of this compound would be invaluable in these studies. For example, it could be used to trace the uptake and metabolism of thiocyanate by neutrophils and macrophages, determine the extent of its incorporation into cellular components, and quantify its consumption during the oxidative burst.

Table 1: Key Peroxidases and their Interaction with Thiocyanate

| Peroxidase | Location | Role in Thiocyanate Metabolism |

| Lactoperoxidase (LPO) | Saliva, milk, tears, airway secretions | Catalyzes the oxidation of SCN⁻ by H₂O₂ to produce HOSCN, a key component of the mucosal antimicrobial defense system. |

| Myeloperoxidase (MPO) | Neutrophils | Utilizes SCN⁻ as a preferred substrate to generate HOSCN, contributing to the antimicrobial activity of neutrophils and modulating inflammatory responses. |

Theoretical and Computational Investigations Involving Thiocyanate 14c Systems

Modeling of Isotopic Labeling and Metabolic Flux

The use of isotopically labeled compounds is a cornerstone of metabolic flux analysis (MFA), a powerful technique for quantifying the rates of intracellular metabolic reactions. nih.govresearchgate.net While stable isotopes like ¹³C are more commonly used in modern MFA, the principles are directly transferable to radioactive tracers such as Potassium thiocyanate-¹⁴C. nih.gov The core idea of MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes. By introducing a labeled substrate (the tracer) and measuring the resulting isotopic distribution in various metabolites, the fluxes throughout the metabolic network can be inferred. nih.gov

In the context of Potassium thiocyanate-¹⁴C, its application in MFA would involve introducing the ¹⁴C-labeled thiocyanate (B1210189) into a biological system and tracking the incorporation of the ¹⁴C label into downstream metabolites. This is particularly relevant for studying pathways involved in thiocyanate metabolism or detoxification. The choice of a ¹⁴C label allows for highly sensitive detection of the tracer's fate, even at very low concentrations. nih.gov

Dynamic labeling experiments can provide further insights by clustering metabolites based on their turnover rates. vanderbilt.edu By introducing Potassium thiocyanate-¹⁴C and monitoring the time-course of ¹⁴C incorporation into various compounds, researchers can deduce network associations and identify co-regulated metabolic modules. vanderbilt.edu

Table 1: Generalized Steps in a Metabolic Flux Analysis (MFA) Experiment Using an Isotopic Tracer

| Step | Description |

| 1. Model Definition | A stoichiometric model of the metabolic network under investigation is constructed. This includes all relevant reactions and pathways. |

| 2. Tracer Selection | An appropriate isotopically labeled substrate, such as Potassium thiocyanate-¹⁴C, is chosen to probe the pathways of interest. |

| 3. Labeling Experiment | The biological system (e.g., cell culture) is grown in the presence of the labeled tracer until it reaches a metabolic and isotopic steady state. |

| 4. Measurement | Samples are collected, and the isotopic labeling patterns of key metabolites are measured using techniques like mass spectrometry or, for ¹⁴C, scintillation counting after separation. |

| 5. Flux Estimation | The measured labeling data is used in conjunction with the metabolic model to computationally estimate the intracellular fluxes that best explain the observed isotopic distribution. |

| 6. Model Validation | The estimated fluxes are statistically evaluated to ensure they are consistent with the experimental data and to determine their confidence intervals. |

The fundamental principle guiding the design of such experiments is that the relative contributions of converging metabolic pathways can be determined if these pathways produce substrates with different labeling patterns for a shared product. nih.gov

Computational Approaches for Reaction Mechanism Prediction

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving the thiocyanate ion. Density Functional Theory (DFT) is a prominent method used to explore reaction pathways, transition states, and the thermodynamics and kinetics of these processes. chemrxiv.org Such studies are crucial for understanding how Potassium thiocyanate-¹⁴C might react in various chemical and biological environments.

For instance, computational studies have been employed to investigate the electrochemical oxidation of thiocyanate. researchgate.netrsc.org These studies use DFT calculations to explore how catalysts, such as modified cobalt phthalocyanines, can lower the overpotentials required for the reaction. rsc.org The mechanism often involves the formation of an (SCN)₂ dimer as an intermediate, which then leads to the final products. rsc.org By modeling the electronic structure and energies of reactants, intermediates, and products, researchers can predict the most favorable reaction pathways.

Another area of investigation is the reaction of elemental sulfur and polysulfides with nucleophiles like cyanide, which quantitatively produces thiocyanate. chemrxiv.org DFT calculations have been used to compare different proposed mechanisms, such as the Foss-Bartlett hypothesis, and to determine the activation barriers for various decomposition pathways of polysulfide intermediates. chemrxiv.org These computational models indicate that for many polysulfide intermediates, unimolecular decomposition pathways have the lowest activation barriers, suggesting they are transient species in solution. chemrxiv.org

Table 2: Selected Computational Methods for Reaction Mechanism Prediction

| Method | Application in Thiocyanate Chemistry | Key Insights |

| Density Functional Theory (DFT) | Elucidating mechanisms of thiocyanate oxidation and its formation from polysulfides. chemrxiv.orgrsc.org | Predicts reaction pathways, transition state energies, and the influence of catalysts. rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex environments, such as enzymes, by treating the reactive center with high-level quantum mechanics and the surroundings with classical mechanics. | Provides insights into enzyme-catalyzed reactions involving thiocyanate. |

| Ab initio Molecular Dynamics (AIMD) | Simulating the dynamic evolution of a reacting system to observe reaction events in real-time. | Can reveal complex reaction dynamics and the role of the solvent. |

These computational approaches allow for a detailed, atomistic understanding of reaction mechanisms that can be difficult to probe experimentally. For a radiolabeled compound like Potassium thiocyanate-¹⁴C, this understanding is vital for predicting its chemical fate and potential transformations within a system.

In-Silico Investigations in Organic and Bio-Organic Chemistry

In-silico methods are widely used to study the interactions of small molecules with biological macromolecules like proteins and to predict their physicochemical properties. For thiocyanate and related isothiocyanates, these computational studies provide valuable insights into their biological activities. The thiocyanate anion is known to act as a denaturant, capable of disrupting the hydrogen-bond network of water and destabilizing the native structures of proteins. nih.gov Molecular dynamics (MD) simulations are a key tool for investigating these phenomena at a molecular level.

Classical MD simulations have been used to study the solvation structure and dynamics of the thiocyanate anion in various solvents, including mixed water-N,N-Dimethylformamide (DMF) systems. nih.gov These simulations have shown a preferential solvation of the SCN⁻ anion by water molecules, which form a distinct hydration shell due to strong hydrogen bonding. nih.gov This information is critical for understanding how thiocyanate interacts with protein surfaces and influences their stability.

Furthermore, in-silico docking and ADME (absorption, distribution, metabolism, and excretion) property prediction are used to evaluate the potential of isothiocyanate derivatives as drug candidates. nih.gov For example, docking studies have been used to assess the binding of isothiocyanate compounds to enzyme active sites, such as cyclooxygenase (COX) enzymes, to predict their inhibitory potential. nih.gov While Potassium thiocyanate-¹⁴C itself is an inorganic salt, its metabolic products or its use as a precursor in the synthesis of ¹⁴C-labeled organic isothiocyanates would necessitate such in-silico evaluation in bio-organic studies. The electrophilic nature of the isothiocyanate group allows it to react with biological nucleophiles, and understanding these potential interactions is crucial. researchgate.net

Table 3: Common In-Silico Methods in Bio-Organic Chemistry

| Method | Purpose | Relevance to Thiocyanate-¹⁴C Systems |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study dynamics, solvation, and conformational changes. nih.gov | Investigating the interaction of SCN⁻ with water and biomolecules, explaining its denaturing effects. nih.gov |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Assessing the potential binding of thiocyanate-derived metabolites to protein targets. nih.gov |

| ADME Prediction | Computationally estimates the absorption, distribution, metabolism, and excretion properties of a compound. nih.gov | Evaluating the pharmacokinetic profile of potential ¹⁴C-labeled organic molecules derived from thiocyanate. nih.gov |

| Quantum Mechanics (QM) | Calculates the electronic structure of molecules to understand reactivity and spectroscopic properties. | Elucidating the reactivity of the thiocyanate ion with biological nucleophiles. |

These computational tools are indispensable for building hypotheses and guiding experimental work on the biological role and fate of compounds like Potassium thiocyanate-¹⁴C.

Theoretical Models for Vibrational Probes in Complex Biological Environments

The thiocyanate (SCN⁻) and related nitrile groups are valuable vibrational probes for studying the structure and dynamics of biological systems. nih.gov Their stretching mode appears in a region of the infrared (IR) spectrum that is relatively free from interference from other biological molecules. nih.gov The precise frequency of this vibration is sensitive to the local electrostatic environment, making it an excellent reporter on factors like hydration, hydrogen bonding, and electric fields within a protein or other macromolecular assembly. nih.gov

Theoretical and computational models are essential for interpreting the experimental IR spectra and connecting the observed frequency shifts to specific molecular interactions. A significant challenge is the development of accurate and transferable models that can describe the behavior of the probe in diverse environments. nih.govaip.org